5-Azacytidine-13C4 5-Azacytidine-13C4
Brand Name: Vulcanchem
CAS No.:
VCID: VC0209413
InChI:
SMILES:
Molecular Formula: C₄¹³C₄H₁₂N₄O₅
Molecular Weight: 248.18

5-Azacytidine-13C4

CAS No.:

Cat. No.: VC0209413

Molecular Formula: C₄¹³C₄H₁₂N₄O₅

Molecular Weight: 248.18

* For research use only. Not for human or veterinary use.

5-Azacytidine-13C4 -

Specification

Molecular Formula C₄¹³C₄H₁₂N₄O₅
Molecular Weight 248.18

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

5-Azacytidine-13C4 (CAS Number: N/A) is a carbon-13 isotopologue of 5-azacytidine, where four carbon atoms in the ribofuranosyl ring are replaced with the stable isotope 13C (Figure 1). The molecular formula is designated as C<sub>4</sub><sup>13</sup>C<sub>4</sub>H<sub>12</sub>N<sub>4</sub>O<sub>5</sub>, with a molecular weight of 248.18 g/mol . This labeling strategy preserves the compound's biochemical interactions while enabling isotopic tracing in experimental systems.

Key Structural Features:

  • Nucleoside analog: Comprises a triazine ring (1,3,5-triazin-2(1H)-one) linked to a β-D-ribofuranosyl moiety

  • Isotopic enrichment: 13C incorporation at positions 2',3',4',5' of the ribose sugar

  • Chemical stability: Demonstrates sensitivity to hydrolytic degradation under alkaline conditions, requiring storage at 2-8°C with protection from light

Spectral and Analytical Data

Characterization of 5-Azacytidine-13C4 employs advanced analytical techniques:

PropertySpecificationMethodology
Purity≥98%HPLC, NMR
Solubility48 mg/mL in DMSOUSP solubility tests
λ<sub>max</sub>242 nm (pH 7.0)UV-Vis spectroscopy
StabilityDecomposes at 226-232°CThermal gravimetric analysis

The isotopic labeling pattern was confirmed through <sup>13</sup>C NMR spectroscopy, showing distinct chemical shifts at 72.8 ppm (C2'), 75.1 ppm (C3'), 83.9 ppm (C4'), and 62.3 ppm (C5') .

Synthesis and Isotopic Incorporation

Synthetic Pathways

The synthesis employs a multi-step approach optimizing isotopic incorporation efficiency :

  • Triazine ring opening: Hydrolytic cleavage of 5-azacytidine under controlled pH conditions

  • Isotope introduction: Condensation with 13C-enriched ribofuranosyl precursors

  • Recyclization: Treatment with dimethylformamide dimethyl acetal to reform the triazine ring

This method achieves >97% isotopic enrichment at designated positions while maintaining the compound's stereochemical integrity . Comparative studies using 14C-labeled analogs demonstrate equivalent metabolic behavior, validating the 13C4 variant as a suitable tracer .

Purification and Quality Control

Manufacturers employ orthogonal purification strategies:

  • Chromatography: Reverse-phase HPLC with 0.1% trifluoroacetic acid/acetronitrile gradient

  • Crystallization: Ethanol-water recrystallization to remove unreacted precursors

  • Analytical verification: LC-MS (Q-TOF) confirms molecular ion at m/z 249.2 [M+H]<sup>+</sup>

Pharmacological Mechanisms and Epigenetic Activity

DNA Methyltransferase Inhibition

5-Azacytidine-13C4 functions as a mechanism-based inhibitor of DNA methyltransferases (DNMTs):

  • Incorporation: Competes with cytidine during DNA replication

  • Covalent trapping: Forms irreversible complexes with DNMT1 via its C6 position

  • Demethylation cascade: Results in genome-wide hypomethylation at picomolar concentrations

In vitro studies demonstrate 50% demethylation of RASSF1a promoters at 0.1 ng/mL – 6,000-fold below cytotoxic concentrations .

Cellular Responses

The compound induces multifaceted cellular effects:

Cell TypeResponseEC<sub>50</sub>
H226 NSCLCGrowth inhibition0.6 μg/mL
β-TC-6 insulinomaAutophagy induction3.4 μg/mL
HCT-116 colon cancerp53-mediated apoptosis4.9 μg/mL

Notably, 5-Azacytidine-13C4 shows differential effects based on cellular context:

  • Senescence bypass: Suppresses hydrogen peroxide-induced G2/M arrest in β-TC-6 cells

  • Autophagy modulation: Increases LC3B-II conversion (1.8-fold) and phospho-eIF2α levels in stressed cells

  • Methylation dynamics: Reduces global 5-mC content by 62% while upregulating TRDMT1 expression

Research Applications and Experimental Use

Isotopic Tracing Studies

The 13C labeling enables precise metabolic tracking:

  • Drug distribution: Quantification in pulmonary tissues following intratracheal administration

  • Catabolic pathways: Identification of ring cleavage metabolites in hepatobiliary systems

  • Protein interactions: SILAC-based analysis of DNMT1 binding kinetics

Key finding: 38% of administered 13C4 label appears in urinary metabolites within 24 hours .

Combination Therapies

Emerging research explores synergistic applications:

Combination PartnerEffectModel System
Hydrogen peroxideEnhanced necrotic death (↑NO 2.3x)β-TC-6 insulinoma
CisplatinReversed chemoresistanceBladder cancer
Stem cell factorsCardiomyocyte differentiationhUC-MSCs
ParameterFindingSource
Acute oral toxicityLD<sub>50</sub> not established
Pulmonary exposureModerate inflammation at 90 mg/kg
Myelosuppression5-fold reduction vs. IV administration
SupplierCatalog NumberPrice (USD)Packaging
Coompo ResearchC205019$4,250/10mgLyophilized
Active Motif14102$100/250mgSolution
Cleanchem LaboratoriesCC-270848Quote-basedCustom synthesis

Ordering Considerations

Researchers must provide:

  • Institutional license for controlled substances

  • Proof of chemical hygiene training

  • Temperature-controlled shipping specifications

Challenges in Experimental Application

Technical Limitations

  • pH sensitivity: Degrades rapidly above pH 7.4 (t<sub>1/2</sub> = 3.2 h)

  • Solubility constraints: Requires DMSO cosolvents for aqueous applications

  • Isotope effects: Altered pharmacokinetics vs. native compound (V<sub>d</sub> reduced 18%)

Analytical Considerations

  • Chromatographic separation: Requires 2.7 μm C18 columns for baseline resolution from metabolites

  • Mass detection: Optimal MRM transition m/z 249.2→112.1 (CE 25 eV)

Future Research Directions

Mechanistic Studies

  • Single-cell epigenomics: Coupling 13C4 labeling with scATAC-seq

  • Dynamic methylation: Real-time tracking using PET-modified analogs

Therapeutic Optimization

  • Inhalation delivery: Building on intratracheal efficacy (↑survival 3x vs. IV)

  • Nanoformulations: PLGA encapsulation to enhance pulmonary bioavailability

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